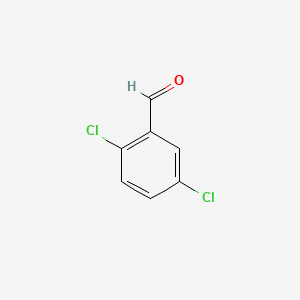

2,5-Dichlorobenzaldehyde

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2,5-dichlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O/c8-6-1-2-7(9)5(3-6)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXHYMZMVMNDMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30212992 | |

| Record name | 2,5-Dichlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6361-23-5 | |

| Record name | 2,5-Dichlorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6361-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichlorobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006361235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dichlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichlorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.211 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,5-Dichlorobenzaldehyde CAS number and properties

An In-depth Technical Guide to 2,5-Dichlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chlorinated aromatic aldehyde that serves as a crucial intermediate in the synthesis of a wide array of chemical compounds.[1] Its disubstituted phenyl ring and reactive aldehyde group make it a versatile building block in the pharmaceutical, agrochemical, and specialty chemical industries.[1] This document provides a comprehensive overview of its chemical and physical properties, synthesis, and applications, with a focus on its relevance to research and development.

Chemical and Physical Properties

This compound is typically an off-white to yellow crystalline powder.[1][2] It is soluble in organic solvents such as ethanol (B145695) and ether, but has limited solubility in water.[3]

Identifiers and Descriptors

| Identifier | Value |

| CAS Number | 6361-23-5[4] |

| Molecular Formula | C₇H₄Cl₂O[3] |

| Molecular Weight | 175.01 g/mol [4][5] |

| InChI | InChI=1S/C7H4Cl2O/c8-6-1-2-7(9)5(3-6)4-10/h1-4H[4] |

| InChIKey | BUXHYMZMVMNDMG-UHFFFAOYSA-N[6][4] |

| SMILES | O=Cc1cc(Cl)ccc1Cl[2][6] |

| Synonyms | Benzaldehyde, 2,5-dichloro-[3] |

Physical Properties

| Property | Value |

| Appearance | Off-white to yellow crystal powder[1] |

| Melting Point | 54-58 °C[7] |

| Boiling Point | 231-233 °C[7] |

| Flash Point | 110 °C (closed cup)[4] |

| Purity | Typically ≥96%[4] |

Synthesis

A common laboratory-scale synthesis of this compound involves the oxidation of 2,5-dichlorobenzyl alcohol.

Experimental Protocol: Oxidation of 2,5-Dichlorobenzyl Alcohol

This protocol describes the synthesis of this compound from 2,5-dichlorobenzenemethanol using cobalt ferrite (B1171679) (CoFe₂O₄) magnetic nanoparticles as a catalyst and Oxone as the oxidizing agent.

Materials:

-

2,5-dichlorobenzenemethanol (1 mmol)

-

Water (1 mL)

-

CoFe₂O₄ magnetic nanoparticles (11.8 mg, 5 mol%)

-

Oxone (potassium peroxymonosulfate) (0.6 mmol)

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and cyclohexane (B81311) for thin-layer chromatography (TLC)

Procedure:

-

To a round-bottom flask, add 2,5-dichlorobenzenemethanol (1 mmol), water (1 mL), and CoFe₂O₄ magnetic nanoparticles (11.8 mg, 5 mol%).[8]

-

Stir the reaction mixture for 2 minutes.[8]

-

Add Oxone (0.6 mmol) in three portions.[8]

-

Stir the reaction mixture at room temperature.[8]

-

Monitor the progress of the reaction using thin-layer chromatography (TLC) with an eluent of ethyl acetate-cyclohexane (2:10, v/v).[8]

-

Upon completion of the reaction, extract the product with dichloromethane.[8]

-

Remove the solvent by distillation under reduced pressure to obtain the crude product.[8]

-

Purify the crude product using silica gel column chromatography to yield pure this compound.[8][9]

-

Dry the organic phase with anhydrous magnesium sulfate.[8]

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications

The chemical reactivity of this compound is dominated by the aldehyde functional group and influenced by the two chlorine atoms on the aromatic ring. It readily undergoes nucleophilic addition and substitution reactions.[1] A key reaction is its oxidation to the corresponding carboxylic acid.[3]

This versatile intermediate is widely used in:

-

Pharmaceutical Synthesis: It is a key starting material for various active pharmaceutical ingredients (APIs), including anti-inflammatory, analgesic, antibacterial, antifungal, and anticancer drugs, as well as agents for the central nervous system. It is also used as a building block for the synthesis of the anticancer drug etoposide.[3]

-

Agrochemicals: It is employed in the manufacturing of insecticides, herbicides, and fungicides.[6]

-

Dyes and Pigments: The compound serves as a raw material for the preparation of certain azo dyes and organic pigments.[6]

-

Material Science: It has applications in the development of specialty polymers and liquid crystal monomers for displays.

-

Research: It has been investigated as a potential optical probe for detecting methyltransferase activity and for its role in inhibiting cancer cell proliferation by binding to survivin.[3]

Caption: Role as a versatile chemical intermediate.

Safety and Handling

This compound is considered a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[6][4] Some classifications also indicate that it can cause severe skin burns and eye damage.[5]

Hazard Statements:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6][4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][4]

It is essential to handle this chemical in a well-ventilated area, preferably under a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10] Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[10][11]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. CAS 6361-23-5: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound 96 6361-23-5 [sigmaaldrich.com]

- 5. This compound | C7H4Cl2O | CID 80702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. watsonnoke.com [watsonnoke.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. This compound | 6361-23-5 [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

Synthesis of 2,5-Dichlorobenzaldehyde from 2,5-Dichlorobenzyl Alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of established and contemporary methods for the synthesis of 2,5-dichlorobenzaldehyde from 2,5-dichlorobenzyl alcohol. The oxidation of benzyl (B1604629) alcohols to their corresponding aldehydes is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical and fine chemical industries. This document details various experimental protocols, presents quantitative data for comparative analysis, and visualizes the workflows for clarity.

Introduction

This compound is a valuable building block in organic synthesis, utilized in the preparation of various pharmaceuticals, agrochemicals, and other specialty chemicals. The selective oxidation of 2,5-dichlorobenzyl alcohol to the corresponding aldehyde is a critical step that requires careful selection of reagents and reaction conditions to prevent over-oxidation to the carboxylic acid. This guide explores several effective methods, ranging from classical chromium-based oxidations to modern catalytic systems, providing researchers with the necessary information to select and implement the most suitable protocol for their needs.

Comparative Data of Synthetic Methods

The following table summarizes the quantitative data from various methods for the oxidation of benzyl alcohols, which are applicable to the synthesis of this compound.

| Method | Oxidizing Agent/Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Cobalt Ferrite (B1171679) Catalysis | Oxone®, CoFe2O4 nanoparticles | Water | 0.75 h | 20 °C | 88 | --INVALID-LINK--[1] |

| Palladium Catalysis | Pd/AlO(OH) nanoparticles, O2 | Solvent-free | 3 h | Ambient | Up to 99 | --INVALID-LINK--[2] |

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine (B128534) | Dichloromethane (B109758) | < 1 h | -78 °C | ~85 | --INVALID-LINK--[3] |

| PCC Oxidation | Pyridinium (B92312) Chlorochromate (PCC) | Dichloromethane | ~1-2 h | Room Temp. | >80 | --INVALID-LINK--[4] |

| TEMPO-Catalyzed Oxidation | TEMPO, Cu(I) source, Air | Acetonitrile/Water | 0.5-1 h | Room Temp. | ~65 | --INVALID-LINK--[5] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established procedures for benzyl alcohol oxidation and can be adapted for 2,5-dichlorobenzyl alcohol.

Method 1: Cobalt Ferrite Nanoparticle Catalyzed Oxidation

This method utilizes a heterogeneous catalyst that can be easily recovered and reused, offering a greener alternative to traditional oxidation methods.[1]

Materials:

-

2,5-Dichlorobenzyl alcohol (1 mmol)

-

Cobalt ferrite (CoFe2O4) magnetic nanoparticles (11.8 mg, 5 mol%)

-

Oxone® (potassium peroxymonosulfate) (0.6 mmol)

-

Water (1 mL)

-

Dichloromethane

-

Anhydrous magnesium sulfate (B86663)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a round-bottom flask, add 2,5-dichlorobenzyl alcohol (1 mmol), water (1 mL), and CoFe2O4 magnetic nanoparticles (11.8 mg, 5 mol%).

-

Stir the reaction mixture for 2 minutes at room temperature.

-

Add Oxone® (0.6 mmol) in three portions.

-

Continue stirring the mixture at room temperature for the specified time (monitor by TLC).

-

Upon completion, extract the product with dichloromethane.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield pure this compound.[1]

Method 2: Palladium on Aluminum Oxy-hydroxide Catalyzed Aerobic Oxidation

This solvent-free method employs a heterogeneous palladium catalyst and molecular oxygen from the air as the oxidant, representing a highly efficient and environmentally friendly process.[2]

Materials:

-

2,5-Dichlorobenzyl alcohol (1 mmol)

-

Aluminum oxy-hydroxide-supported palladium nanoparticles (25 mg, 0.12 mol%)

-

Potassium hydroxide (B78521) (KOH) (1.5 mmol)

-

Oxygen (from air)

Procedure:

-

In a reaction vessel under ultrasonic conditions and an atmosphere of O2 (1 atm), place the aluminum oxy-hydroxide-supported palladium nanoparticles (25 mg, 0.12 mol%), 2,5-dichlorobenzyl alcohol (1 mmol), and KOH (1.5 mmol).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After approximately 3 hours, a high yield of the aldehyde is typically obtained.

-

The product can be isolated by filtration of the catalyst and subsequent purification.[2]

Method 3: Swern Oxidation

The Swern oxidation is a widely used and reliable method for the mild oxidation of primary alcohols to aldehydes, known for its high yields and compatibility with a wide range of functional groups.[3][6]

Materials:

-

Oxalyl chloride

-

Dimethyl sulfoxide (B87167) (DMSO)

-

2,5-Dichlorobenzyl alcohol

-

Triethylamine (Et3N)

-

Dichloromethane (anhydrous)

Procedure:

-

Dissolve oxalyl chloride in anhydrous dichloromethane in a three-necked flask equipped with a thermometer and a dropping funnel, and cool the solution to -78 °C.

-

Slowly add a solution of DMSO in anhydrous dichloromethane to the oxalyl chloride solution, maintaining the temperature below -60 °C.

-

After stirring for a few minutes, add a solution of 2,5-dichlorobenzyl alcohol in anhydrous dichloromethane dropwise, again keeping the temperature below -60 °C.

-

Stir the reaction mixture for 15-30 minutes at -78 °C.

-

Add triethylamine to the reaction mixture, which will cause it to become cloudy.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction with water and extract the product with dichloromethane.

-

Wash the organic layer with dilute HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

Purify by column chromatography or distillation if necessary.

Method 4: Pyridinium Chlorochromate (PCC) Oxidation

PCC is a classic and effective reagent for the oxidation of primary alcohols to aldehydes with minimal over-oxidation.[4][7]

Materials:

-

2,5-Dichlorobenzyl alcohol

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (anhydrous)

-

Silica gel

Procedure:

-

Suspend PCC in anhydrous dichloromethane in a round-bottom flask.

-

Add a solution of 2,5-dichlorobenzyl alcohol in anhydrous dichloromethane to the PCC suspension in one portion.

-

Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield the this compound.[4]

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Cobalt Ferrite Catalyzed Oxidation.

Caption: Workflow for Palladium Catalyzed Aerobic Oxidation.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a co" by LIN ZHU, XIAOHUI XU et al. [journals.tubitak.gov.tr]

- 4. Kinetics and mechanism of the oxidation of substituted benzyl alcohols by pyridinium chlorochromate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. rsc.org [rsc.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]

Physical properties of 2,5-Dichlorobenzaldehyde melting point and boiling point

An In-depth Technical Guide to the Physical Properties of 2,5-Dichlorobenzaldehyde

This technical guide provides a comprehensive overview of the core physical properties of this compound, with a specific focus on its melting and boiling points. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and a logical visualization of the compound's physical transitions.

Core Physical Properties

This compound is an organic compound with the chemical formula C₇H₄Cl₂O. At room temperature, it exists as a solid, typically in the form of white to cream-colored crystals or powder.[1][2] Its key physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₄Cl₂O | [3] |

| Molecular Weight | 175.01 g/mol | [1] |

| Physical Form | Solid (Crystals or powder) | [1][2] |

| Melting Point | 54-57 °C (lit.) | [1][4] |

| 56 °C | [5] | |

| 53.5-59.5 °C | [2] | |

| Boiling Point | 232 °C | [5] |

Experimental Protocols for Property Determination

The determination of melting and boiling points are fundamental procedures for identifying and assessing the purity of a compound.[6][7] Pure compounds typically exhibit sharp, well-defined melting and boiling points, whereas impurities tend to lower the melting point and broaden the melting range.[6][7][8]

Melting Point Determination: Capillary Method

The capillary method is a standard and widely used technique for accurately determining the melting point of a solid organic compound.[6][9]

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. This is observed by heating a small, powdered sample in a capillary tube at a controlled rate and recording the temperature range from the first sign of melting to complete liquefaction.[6][9]

Detailed Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to allow for uniform packing and heat transfer.

-

Capillary Tube Loading: Press the open end of a thin-walled capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface, or drop it through a long glass tube, to compact the sample into a height of 2-3 mm at the bottom.[8][10]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a MelTemp or Thiele tube).[6][8]

-

Heating and Observation:

-

If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/minute) to get a preliminary value.[8][10]

-

For an accurate measurement, allow the apparatus to cool. Then, heat rapidly to about 15-20 °C below the approximate melting point.[10]

-

Reduce the heating rate to a slow and steady 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[6][8]

-

-

Data Recording: Record two temperatures:

-

The temperature at which the first droplet of liquid is observed.

-

The temperature at which the entire sample has completely melted into a clear liquid.

-

This range represents the melting point of the sample.

-

Boiling Point Determination: Micro-Boiling Point Method

For small quantities of a liquid, the micro-boiling point or capillary method is a convenient and accurate technique.[11][12]

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[13] This is observed by heating the liquid and noting the temperature at which a continuous stream of vapor bubbles emerges and when, upon cooling, the liquid is drawn into an inverted capillary tube.[11]

Detailed Methodology:

-

Sample Preparation: Add approximately 0.5 mL of the liquid sample (melted this compound) into a small test tube or fusion tube.[12]

-

Capillary Setup: Take a capillary tube that is sealed at one end and place it, open-end down, into the liquid in the test tube.[13][14]

-

Apparatus Assembly: Attach the test tube assembly to a thermometer. Immerse the setup in a heating bath (like a Thiele tube filled with mineral oil) or an aluminum heating block.[11][14] The thermometer bulb should be positioned parallel to the sample.

-

Heating and Observation:

-

Data Recording:

-

Stop heating when the rapid bubbling is observed.

-

The stream of bubbles will slow and eventually stop as the apparatus cools.

-

The moment the liquid is drawn up into the capillary tube, the vapor pressure inside the capillary equals the atmospheric pressure. Record the temperature at this exact moment. This is the experimental boiling point.[11]

-

Visualization of Physical States

The following diagram illustrates the logical relationship between this compound and its physical state transitions as determined by its melting and boiling points.

Caption: Logical flow of this compound's physical state transitions.

References

- 1. This compound 96 6361-23-5 [sigmaaldrich.com]

- 2. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. This compound | C7H4Cl2O | CID 80702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 6361-23-5 [chemicalbook.com]

- 5. This compound [stenutz.eu]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. westlab.com [westlab.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. Video: Boiling Points - Concept [jove.com]

- 14. byjus.com [byjus.com]

A Technical Overview of 2,5-Dichlorobenzaldehyde: Molecular Characteristics

This guide provides a detailed summary of the fundamental molecular properties of 2,5-Dichlorobenzaldehyde, a key aromatic aldehyde utilized in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1] The information presented is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Molecular Identity and Properties

This compound is an organic compound characterized by a benzene (B151609) ring substituted with a formyl group and two chlorine atoms at the 2nd and 5th positions. Its chemical structure and properties make it a versatile intermediate in various chemical reactions.[1]

The key quantitative data for this compound are summarized in the table below for ease of reference.

| Property | Value |

| Molecular Formula | C₇H₄Cl₂O[1][2][3][4] |

| Molecular Weight | 175.01 g/mol [1][2][3][5] |

| CAS Number | 6361-23-5[1][2][5] |

| Appearance | Off-white to yellow crystalline powder[1][3] |

| Melting Point | 54-58 °C[4][5] |

| Boiling Point | 231-233 °C[4] |

Methodology for Characterization

The determination of the molecular formula and weight of a compound like this compound typically involves a combination of analytical techniques.

-

Mass Spectrometry: This is a primary technique for determining the mass-to-charge ratio of the molecule, which provides a highly accurate molecular weight. The isotopic pattern observed can also confirm the presence and number of chlorine atoms.

-

Elemental Analysis: This experimental method determines the percentage composition of elements (carbon, hydrogen, oxygen, chlorine) in the compound. The results are used to derive the empirical formula, which can then be compared with the molecular formula obtained from mass spectrometry.

-

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Infrared (IR) spectroscopy are used to elucidate the chemical structure, confirming the arrangement of atoms and functional groups, which validates the molecular formula.

Logical Relationship of Molecular Descriptors

The relationship between the compound's name, its elemental composition (formula), and its calculated mass (molecular weight) is a fundamental concept in chemistry. The diagram below illustrates this logical flow.

References

Spectroscopic Profile of 2,5-Dichlorobenzaldehyde: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Dichlorobenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the expected chemical shifts for ¹H and ¹³C NMR of this compound, based on established principles and data from analogous compounds.

¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show signals in the aromatic and aldehyde regions. The protons on the benzene (B151609) ring will exhibit splitting patterns due to coupling with neighboring protons.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | 9.9 - 10.5 | Singlet (s) | - |

| Aromatic (Ar-H) | 7.3 - 7.9 | Multiplet (m) | 2 - 8 |

Note: The precise chemical shifts and coupling constants for the aromatic protons can vary depending on the solvent and the specific spectrometer frequency.

¹³C NMR Data

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde is characteristically found at a high chemical shift (downfield).

| Carbon | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 188 - 195 |

| Aromatic (C-Cl) | 133 - 138 |

| Aromatic (C-H) | 128 - 135 |

| Aromatic (C-CHO) | 135 - 140 |

Experimental Protocol for NMR Spectroscopy

The following protocol outlines the general procedure for obtaining NMR spectra of a solid organic compound like this compound.

-

Sample Preparation :

-

Accurately weigh approximately 5-20 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

To ensure homogeneity, the solution can be gently vortexed or sonicated.

-

If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's probe.

-

The spectrometer's magnetic field is locked onto the deuterium (B1214612) signal of the solvent.

-

The magnetic field is shimmed to optimize its homogeneity, which improves the resolution of the spectra.

-

The probe is tuned to the specific nucleus being observed (¹H or ¹³C).

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, relaxation delay) and acquire the spectrum.

-

-

Data Processing :

-

The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum.

-

The spectrum is phased and the baseline is corrected.

-

The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

-

The signals are integrated to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Absorption Data

The IR spectrum of this compound will show characteristic absorption bands for the aldehyde and aromatic functionalities.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 2850 - 2750 | Aldehyde C-H Stretch | Medium, often two bands |

| 1710 - 1685 | Carbonyl (C=O) Stretch | Strong |

| 1600 - 1450 | Aromatic C=C Stretch | Medium to Strong |

| 850 - 750 | C-Cl Stretch | Strong |

Data sourced from PubChem and general IR correlation tables.[1][2][3]

Experimental Protocol for FT-IR Spectroscopy (Thin Solid Film)

-

Sample Preparation :

-

Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent (e.g., methylene (B1212753) chloride or acetone).[4]

-

Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.[4]

-

Using a pipette, apply a drop of the solution to the center of the salt plate.[4]

-

Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[4]

-

-

Data Acquisition :

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample holder and salt plate.

-

Acquire the IR spectrum of the sample. The spectrometer will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis :

-

Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and separates the ions based on their mass-to-charge ratio (m/z), providing information about the molecular weight and fragmentation pattern of the compound.

Mass Spectrometry Data

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, as well as several fragment ions. The presence of two chlorine atoms will result in a characteristic isotopic pattern for chlorine-containing fragments.

| m/z | Proposed Fragment | Notes |

| 174/176/178 | [C₇H₄Cl₂O]⁺ | Molecular ion (M⁺) with characteristic isotopic pattern for two chlorine atoms. |

| 173/175 | [M-H]⁺ | Loss of a hydrogen atom. |

| 145/147 | [M-CHO]⁺ | Loss of the formyl radical. |

| 110 | [C₆H₃Cl]⁺ | Loss of CO and one Cl atom. |

| 75 | [C₆H₃]⁺ | Loss of two Cl atoms and CO. |

Note: The relative abundances of the isotopic peaks for fragments containing one chlorine atom will be approximately 3:1 (³⁵Cl:³⁷Cl), and for fragments containing two chlorine atoms, approximately 9:6:1 (³⁵Cl₂:³⁵Cl³⁷Cl:³⁷Cl₂).

Experimental Protocol for Mass Spectrometry (Electron Ionization)

-

Sample Introduction :

-

A small amount of the solid this compound sample is introduced into the ion source of the mass spectrometer, typically using a direct insertion probe.

-

The sample is heated to vaporize it into the gas phase.

-

-

Ionization :

-

In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecules to lose an electron, forming a positively charged molecular ion (M⁺).

-

-

Fragmentation :

-

The high energy of the ionization process causes some of the molecular ions to break apart into smaller, charged fragments.

-

-

Mass Analysis :

-

The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Spectrum Generation :

-

The separated ions are detected, and a signal proportional to the number of ions at each m/z value is generated.

-

This information is compiled to create a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound such as this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

Solubility of 2,5-Dichlorobenzaldehyde in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,5-Dichlorobenzaldehyde in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for researchers to determine solubility experimentally. It includes known qualitative solubility information, a detailed experimental protocol for quantitative determination, and a discussion of the factors influencing the solubility of this compound.

Introduction to this compound and its Solubility

This compound is an aromatic aldehyde with the chemical formula C₇H₄Cl₂O. It serves as a significant building block in the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals. The solubility of this compound in organic solvents is a critical parameter for its application in organic synthesis, influencing reaction kinetics, purification processes such as crystallization, and the formulation of products.

The presence of two chlorine atoms on the benzene (B151609) ring and the polar aldehyde group gives this compound a molecular structure that allows for a range of interactions with different organic solvents. While it has limited solubility in water, it is generally soluble in several organic solvents.

Solubility Data

A thorough review of scientific literature and chemical databases reveals a scarcity of precise quantitative solubility data for this compound in a range of organic solvents. The available information is largely qualitative. The following table summarizes the known qualitative solubility and provides a foundation for selecting solvents for experimental determination.

| Solvent | Chemical Formula | Solvent Type | Qualitative Solubility of this compound |

| Ethanol | C₂H₅OH | Polar Protic | Soluble |

| Ether (Diethyl Ether) | (C₂H₅)₂O | Polar Aprotic | Soluble |

| Water | H₂O | Polar Protic | Limited solubility |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Implied Soluble (used for extraction)[1] |

Experimental Protocol for Solubility Determination

The following section details a gravimetric method for the experimental determination of the solubility of this compound in organic solvents. This method is reliable and widely used for its accuracy.

Materials

-

This compound (high purity, >98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readability ± 0.1 mg)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Glass vials with airtight screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Pre-weighed glass beakers or evaporating dishes

-

Drying oven or vacuum oven

-

Desiccator

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials.

-

Add a known volume (e.g., 10 mL) of the selected organic solvent to each vial.

-

Ensure there is an excess of undissolved solid at the bottom of each vial to confirm saturation.

-

Tightly seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired constant temperature (e.g., 25 °C, 30 °C, etc.).

-

Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium may vary depending on the solvent and should be determined experimentally if necessary.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed beaker or evaporating dish. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact mass of the beaker containing the filtered solution.

-

Place the beaker in a drying oven at a temperature sufficient to evaporate the solvent without causing decomposition of the this compound (a temperature below its melting point of 54-57 °C is recommended). For high-boiling point solvents, a vacuum oven is preferred.

-

Continue drying until all the solvent has evaporated and the mass of the beaker with the dried solute is constant.

-

Cool the beaker in a desiccator to room temperature before each weighing to prevent moisture absorption.

-

-

Calculation of Solubility:

-

The solubility (S) can be calculated in g/L using the following formula: S (g/L) = (m₂ - m₁) / V Where:

-

m₁ is the mass of the empty beaker (g).

-

m₂ is the constant mass of the beaker with the dried solute (g).

-

V is the volume of the filtered supernatant (L).

-

-

Visualizing the Process and Influencing Factors

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the key factors that influence the solubility of this compound.

Caption: Experimental workflow for the gravimetric determination of solubility.

References

Chemical reactivity of the aldehyde group in 2,5-Dichlorobenzaldehyde

An In-depth Technical Guide to the Chemical Reactivity of the Aldehyde Group in 2,5-Dichlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an aromatic aldehyde featuring a benzene (B151609) ring substituted with two chlorine atoms and a formyl group. This technical guide provides a comprehensive overview of the chemical reactivity of the aldehyde functional group in this molecule. The presence of the electron-withdrawing chlorine atoms significantly influences the electrophilicity of the carbonyl carbon, making it a versatile intermediate in organic synthesis for pharmaceuticals, agrochemicals, and fine chemicals. This document details key reactions such as oxidation, reduction, nucleophilic addition, and condensation, supported by quantitative data, detailed experimental protocols, and logical workflow diagrams.

Introduction to this compound

This compound (C₇H₄Cl₂O) is a solid at room temperature, appearing as white to cream-colored crystals or powder. The core of its chemical behavior lies in the aldehyde (-CHO) group, which is attached to a dichlorinated benzene ring. The two chlorine atoms at positions 2 and 5 are strongly electron-withdrawing. This inductive effect increases the partial positive charge on the carbonyl carbon, enhancing its susceptibility to nucleophilic attack compared to unsubstituted benzaldehyde. This heightened reactivity makes it a valuable building block in synthetic chemistry.

Physicochemical Properties

A summary of key physicochemical properties for this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₇H₄Cl₂O | |

| Molecular Weight | 175.01 g/mol | |

| Appearance | White to cream crystals or powder | |

| Melting Point | 53.5-59.5 °C | |

| Assay (Purity) | ≥96% | |

| CAS Number | 6361-23-5 |

Core Reactivity of the Aldehyde Group

The aldehyde group in this compound is the primary site of chemical transformations, participating in a wide array of reactions typical of aromatic aldehydes.

An In-depth Technical Guide to the Synthesis of 2,5-Dichlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 2,5-dichlorobenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. This document details the most common starting materials, providing in-depth experimental protocols, quantitative data for comparison, and logical diagrams of the synthetic pathways.

Overview of Synthetic Strategies

The synthesis of this compound can be efficiently achieved from several key starting materials. The most prominent and industrially relevant precursors are 2,5-dichlorotoluene (B98588), 2,5-dichlorobenzyl alcohol, and 2,5-dichlorobenzyl chloride. Each of these starting materials offers a distinct synthetic pathway with varying yields, reaction conditions, and scalability. This guide will explore the following transformations:

-

Oxidation of 2,5-Dichlorotoluene: A direct approach involving the oxidation of the methyl group.

-

Oxidation of 2,5-Dichlorobenzyl Alcohol: A high-yield conversion of the corresponding alcohol.

-

Conversion of 2,5-Dichlorobenzyl Chloride: Methods including the Sommelet reaction and direct hydrolysis.

A less common, and likely less efficient, theoretical route involving the formylation of 1,4-dichlorobenzene (B42874) will also be briefly discussed.

Data Presentation: Comparison of Synthetic Routes

The following tables summarize the quantitative data for the most viable synthetic routes to this compound, allowing for a clear comparison of their efficiencies.

Table 1: Oxidation of 2,5-Dichlorotoluene

| Method | Oxidant | Catalyst | Solvent | Temperature (°C) | Reaction Time | Conversion (%) | Yield (%) | Reference |

| Continuous Flow Oxidation | Hydrogen Peroxide | Cobalt acetate, Sodium molybdate (B1676688), Sodium bromide | Acetic Acid | 105 | 600 s (residence time) | 60.8 | 39.2 | --INVALID-LINK-- |

Table 2: Oxidation of 2,5-Dichlorobenzyl Alcohol

| Method | Oxidant | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Nanoparticle Catalysis | Oxone | CoFe2O4 magnetic nanoparticles | Water | 20 (Room Temp.) | 0.75 | 88 | --INVALID-LINK--[1] |

Table 3: Conversion of 2,5-Dichlorobenzyl Chloride

| Method | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Sommelet Reaction | Hexamethylenetetramine (Urotropin), Water | Not specified (aqueous medium) | Reflux | 1.5 - 5 | >80 (for similar compounds) | --INVALID-LINK-- |

| Hydrolysis | Water, Metal Salt Catalyst | Not specified | 120-160 | Not specified | High (inferred) | --INVALID-LINK-- |

Experimental Protocols

This section provides detailed methodologies for the key synthetic routes discussed.

Synthesis from 2,5-Dichlorotoluene via Continuous Oxidation

Experimental Workflow:

Protocol:

This protocol is adapted from a continuous flow process described in patent CN106588606A.

-

Solution Preparation:

-

Prepare a solution of 2,5-dichlorotoluene, cobalt acetate, and sodium molybdate in acetic acid.

-

Prepare a separate solution of hydrogen peroxide and sodium bromide in acetic acid.

-

-

Reaction:

-

The two solutions are pumped at controlled flow rates into a microchannel reactor.

-

The reactor is maintained at a temperature of 105 °C.

-

The residence time in the reactor is approximately 600 seconds.

-

-

Work-up and Analysis:

-

The output from the reactor is cooled to 0 °C.

-

The reaction mixture is quenched with dichloromethane.

-

The conversion of 2,5-dichlorotoluene and the yield of this compound are determined by Gas Chromatography (GC) analysis.

-

Synthesis from 2,5-Dichlorobenzyl Alcohol via Oxidation

Experimental Workflow:

Protocol:

This procedure is based on a general method for the oxidation of alcohols.[1]

-

Reaction Setup:

-

To a round-bottomed flask, add 2,5-dichlorobenzyl alcohol (1 mmol), water (1 mL), and CoFe2O4 magnetic nanoparticles (11.8 mg, 5 mol%).

-

-

Reaction Execution:

-

Stir the reaction mixture for 2 minutes at room temperature.

-

Add Oxone (0.6 mmol) in three portions.

-

Continue stirring at room temperature for 45 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion of the reaction, extract the product with dichloromethane.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield pure this compound.

-

Synthesis from 2,5-Dichlorobenzyl Chloride

Two primary methods are considered for this conversion: the Sommelet reaction and direct hydrolysis.

Reaction Pathway:

General Protocol:

This protocol is based on the general procedure for the Sommelet reaction.

-

Formation of the Quaternary Ammonium Salt:

-

React 2,5-dichlorobenzyl chloride with hexamethylenetetramine (urotropin) in an appropriate solvent. The molar ratio of the benzyl (B1604629) chloride to hexamine is typically 1:1 to 1:1.5.

-

-

Hydrolysis:

-

Add water to the reaction mixture.

-

Reflux the mixture for a period of 1.5 to 5 hours.

-

-

Work-up:

-

After cooling, the product is isolated by extraction with a suitable organic solvent.

-

The organic layer is washed, dried, and the solvent is evaporated.

-

The crude this compound can be purified by distillation or recrystallization.

-

Reaction Pathway:

General Protocol:

This protocol is inferred from methods for the hydrolysis of similar compounds, such as 2,6-dichlorobenzyl chloride.

-

Reaction Setup:

-

Heat 2,5-dichlorobenzyl chloride to a temperature between 120-160 °C.

-

Add a catalytic amount of a suitable metal salt.

-

-

Reaction Execution:

-

Slowly add water to the reaction mixture.

-

Maintain the temperature and stir until the reaction is complete (monitoring by GC or TLC is recommended).

-

-

Work-up and Purification:

-

The reaction mixture is cooled, and the organic layer is separated.

-

The crude product is then purified, typically by vacuum distillation.

-

Discussion of Alternative Routes

The formylation of 1,4-dichlorobenzene using methods like the Vilsmeier-Haack or Rieche reactions is a theoretical possibility. However, the two chlorine atoms on the aromatic ring are deactivating, making electrophilic aromatic substitution challenging. These reactions generally require electron-rich aromatic substrates to proceed with good yields. Consequently, the formylation of 1,4-dichlorobenzene is expected to be a low-yielding process and is not a preferred industrial route for the synthesis of this compound.

Conclusion

For the laboratory-scale synthesis of this compound, the oxidation of 2,5-dichlorobenzyl alcohol offers a high-yield and straightforward procedure under mild conditions. For larger-scale industrial production, the continuous oxidation of 2,5-dichlorotoluene presents a modern and efficient, though lower-yielding, approach. The conversion of 2,5-dichlorobenzyl chloride via the Sommelet reaction or direct hydrolysis are also strong candidates, with the potential for high yields. The choice of the optimal synthetic route will depend on factors such as the availability and cost of the starting materials, the desired scale of production, and the specific equipment and safety considerations of the manufacturing environment.

References

Commercial Availability and Technical Guide for 2,5-Dichlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, key chemical properties, and important synthetic applications of 2,5-Dichlorobenzaldehyde. The information is intended to assist researchers and professionals in sourcing this key chemical intermediate and utilizing it effectively in drug development and other advanced scientific applications.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, ranging from large multinational corporations to more specialized chemical synthesis companies. The compound is typically offered in various purities and quantities, catering to both small-scale research and development needs as well as bulk manufacturing requirements. Below is a summary of offerings from prominent suppliers.

Table 1: Supplier and Pricing Overview for this compound

| Supplier | Product Number | Purity | Available Quantities | Price (USD) |

| Sigma-Aldrich (Merck) | 523917 | 96% | 5 g | $73.10 - $101.00[1] |

| Thermo Fisher Scientific (Alfa Aesar) | A13525.06 | 98% | 5 g, 25 g | $88.65 (5g)[2] |

| Chem-Impex International | 0702 | ≥ 99% (GC) | 5 g, 25 g, 100 g, 250 g, 1 kg | $18.53 (5g), $32.95 (25g), $101.95 (100g), $221.63 (250g), $817.82 (1kg)[3] |

| DC Fine Chemicals | 104760 | Superior | Custom | Request a quote[4] |

| Clearsynth Labs Ltd. | CS-M-57797 | N/A | Custom | Inquiry[5] |

| Saisri Hetero Cyclics (SSH) | N/A | N/A | Custom | Inquiry[5] |

Note: Prices are subject to change and may vary based on institutional contracts and current promotions. It is advisable to consult the suppliers' websites for the most up-to-date pricing and availability.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

Table 2: Physicochemical Data for this compound

| Property | Value | Reference |

| CAS Number | 6361-23-5 | [1][3] |

| Molecular Formula | C₇H₄Cl₂O | [3] |

| Molecular Weight | 175.01 g/mol | [1][3] |

| Appearance | White to off-white or yellow crystalline powder/solid | [3] |

| Melting Point | 54-57 °C | [1] |

| Flash Point | 110 °C (230 °F) - closed cup | [1] |

| Purity | Typically available in 96%, 98%, and ≥99% grades | [1][2][3] |

| Solubility | Soluble in various organic solvents. | |

| Storage | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. Some suppliers recommend storage at 0-8°C.[3][6] |

Key Synthetic Applications and Experimental Protocols

This compound is a versatile intermediate in organic synthesis, particularly valued in the pharmaceutical and agrochemical industries. Its two chlorine substituents and aldehyde functional group provide multiple reaction sites for building complex molecular architectures.

Synthesis of this compound

A common laboratory-scale synthesis involves the oxidation of 2,5-dichlorobenzyl alcohol.

-

Reaction Setup: To a round-bottom flask, add 2,5-dichlorobenzyl alcohol (1 mmol), water (1 mL), and CoFe₂O₄ magnetic nanoparticles (11.8 mg, 5 mol%).

-

Initiation: Stir the reaction mixture for 2 minutes.

-

Oxidant Addition: Add Oxone® (0.6 mmol) in three portions.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC) with an ethyl acetate-cyclohexane (2:10, v/v) mobile phase.

-

Workup: Upon completion, extract the product with dichloromethane.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product using silica (B1680970) gel column chromatography to obtain pure this compound.

Suzuki-Miyaura Cross-Coupling Reactions

The chlorine atoms on the aromatic ring of this compound can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This is a cornerstone reaction in modern drug discovery for constructing biaryl scaffolds.

This protocol is a robust starting point for the Suzuki coupling of a dichlorinated benzaldehyde (B42025) with a generic arylboronic acid.

-

Reaction Setup: In a flame-dried Schlenk flask, combine the dichlorobenzaldehyde (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), Palladium(II) Acetate (B1210297) [Pd(OAc)₂] (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and finely powdered potassium phosphate (B84403) (K₃PO₄) (2.5 mmol, 2.5 equiv).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

-

Solvent Addition: Add anhydrous 1,4-dioxane (B91453) (4 mL) and deionized water (1 mL) via syringe. The solvents should be previously degassed by sparging with argon for 30 minutes.

-

Reaction: Place the flask in a preheated oil bath at 100°C and stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS.

-

Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Schiff Base Formation

The aldehyde group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These compounds are important ligands in coordination chemistry and have applications as intermediates in the synthesis of various pharmaceuticals.

-

Dissolution: Dissolve this compound (2 mmol) in approximately 20 mL of absolute ethanol (B145695) in a round-bottom flask equipped with a magnetic stir bar.

-

Amine Addition: In a separate beaker, dissolve the primary amine (e.g., ethylenediamine, 1 mmol) in 15 mL of absolute ethanol.

-

Reaction Initiation: Slowly add the amine solution to the stirred aldehyde solution. A few drops of glacial acetic acid can be added as a catalyst.

-

Reaction: Reflux the reaction mixture for approximately 2 hours, or stir at room temperature, monitoring the reaction by TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to induce crystallization.

-

Purification: Collect the resulting crystals by vacuum filtration, wash with a small amount of cold ethanol, and air dry.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

Table 3: GHS Hazard Information

| Hazard Class | Code | Description |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1] |

| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation.[1] |

This is not an exhaustive list of hazards. Always consult the full Safety Data Sheet (SDS) from the supplier before use.

Handling and Storage:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (safety glasses or goggles).[1][6] A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dust is generated and exposure limits are exceeded.[6]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6] It is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[6]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7][8]

-

Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6][8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][8]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[6][8]

This guide is intended for informational purposes only and should not be used as a substitute for a comprehensive risk assessment and adherence to all applicable safety regulations. Always refer to the supplier's Safety Data Sheet (SDS) for complete and detailed safety information.

References

- 1. 2,5-二氯苯甲醛 96% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. chemimpex.com [chemimpex.com]

- 4. dcfinechemicals.com [dcfinechemicals.com]

- 5. This compound manufacturers and suppliers in india [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. lobachemie.com [lobachemie.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Safe Handling of 2,5-Dichlorobenzaldehyde

Introduction

2,5-Dichlorobenzaldehyde is a chemical intermediate widely utilized in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals, including antibacterial, antifungal, anti-inflammatory drugs, insecticides, and herbicides[1]. Given its chemical properties and potential hazards, a comprehensive understanding of safety and handling precautions is paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth overview of the necessary safety protocols, emergency procedures, and handling requirements to ensure a safe laboratory environment.

Chemical and Physical Properties

This compound is a white to light yellow solid powder[1][2]. A summary of its key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 6361-23-5 | [1][3][4] |

| Molecular Formula | C₇H₄Cl₂O | [1][4] |

| Molecular Weight | 175.01 g/mol | [3][5] |

| Appearance | White powder / Light yellow solid | [1][2] |

| Melting Point | 54-57 °C | [3] |

| Flash Point | 110 °C (230 °F) - closed cup | [3] |

| Purity | ≥96% | [1][3][6] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. Depending on the supplier and concentration, the classification can vary slightly, ranging from an irritant to corrosive. All personnel must be familiar with the GHS classifications before handling this chemical.

| Element | Classification / Statement | Source(s) |

| Signal Word | Warning or Danger | [1][2][3][7] |

| Hazard Statements | H314: Causes severe skin burns and eye damage.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][2][3][4][5] |

| Precautionary Statements (Selection) | P260/P261: Do not breathe/Avoid breathing dust.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P403+P233: Store in a well-ventilated place. Keep container tightly closed.P501: Dispose of contents/container to an approved waste disposal plant. | [1][2][3][8] |

The primary health hazards are associated with its corrosive and irritant properties, affecting the skin, eyes, and respiratory system upon exposure[3][5][6][9][10].

Safe Handling and Storage Protocols

Adherence to strict protocols is essential to minimize exposure risk. This involves a combination of engineering controls, appropriate personal protective equipment, and standardized procedures.

3.1. Engineering Controls To minimize the risk of inhalation and contact, always handle this compound in a well-ventilated area[2][6]. A certified chemical fume hood should be used for all operations that may generate dust[8]. Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation[2][6][7].

3.2. Personal Protective Equipment (PPE) The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical safety goggles compliant with EN 166 standards are required[2][7]. A face shield should be worn in situations with a high risk of splashing or dust generation[11].

-

Hand Protection: Chemical-resistant protective gloves must be worn[2][3]. It is critical to inspect gloves for any signs of degradation before use and to follow the manufacturer's guidelines for breakthrough time and permeation[2].

-

Skin and Body Protection: A laboratory coat and appropriate protective clothing are necessary to prevent skin exposure[2][12].

-

Respiratory Protection: If engineering controls are insufficient or during large-scale operations, a NIOSH/MSHA or European Standard EN 149 approved respirator (such as a type N95 dust mask) must be used to prevent inhalation of dust[2][3][7].

3.3. Handling Procedures

-

Avoid all direct contact with the substance. Do not get it in eyes, on skin, or on clothing[2][8].

-

Avoid breathing dust; do not generate dust during handling[2][8].

-

Weigh and transfer the chemical in a chemical fume hood or an enclosure with appropriate exhaust ventilation[2][6].

-

Wash hands and any exposed skin thoroughly with soap and water after handling and before eating, drinking, or smoking[2][6][12].

-

Contaminated clothing should be removed immediately and washed before reuse[2].

3.4. Storage Requirements

-

Keep containers tightly closed to prevent exposure to moisture and air; some sources recommend storing under nitrogen[2][6][7].

-

Store in a designated corrosives area and consider storing locked up[6][8].

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents[7][10].

Caption: Logical workflow for the safe handling of this compound.

Emergency Procedures

Immediate and appropriate action during an emergency is critical to mitigating harm.

4.1. First Aid Measures The following first aid protocols should be followed in the event of an exposure. In all cases, seek immediate medical attention and provide the Safety Data Sheet to the responding medical personnel[2][8].

-

Inhalation: Immediately move the exposed person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[2][6][13].

-

Skin Contact: Immediately take off all contaminated clothing and shoes[2][6]. Flood the affected skin with large amounts of water, then wash thoroughly with soap and water[9][13]. Seek immediate medical attention[2][6].

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to rinse under the upper and lower eyelids[2][6][13]. If present, remove contact lenses and continue rinsing[2][6]. Seek immediate medical attention[2][6].

-

Ingestion: Do NOT induce vomiting[2][6][8]. Rinse the mouth with water. Never give anything by mouth to an unconscious person[8]. Call a physician or poison control center immediately[2][6].

Caption: Decision pathway for first aid response to an exposure event.

4.2. Accidental Release (Spill) Protocol

-

Evacuation and Isolation: Evacuate all non-essential personnel from the area. Isolate the spill area[8].

-

Ventilation and Ignition Sources: Ensure adequate ventilation and remove all sources of ignition[9].

-

Containment: Prevent the spill from entering drains or waterways.

-

Cleanup: For solid spills, gently dampen the material with 60-70% ethanol (B145695) to prevent dust from becoming airborne[9]. Carefully sweep or shovel the dampened material into a suitable, labeled container for chemical waste disposal[7][8].

-

Decontamination: Clean the spill area thoroughly with a soap and water solution[9].

-

PPE: All personnel involved in the cleanup must wear the appropriate PPE as described in section 3.2.

4.3. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, sand, or alcohol-resistant foam[10].

-

Specific Hazards: The compound is combustible[9]. Thermal decomposition can release hazardous gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen chloride gas[6][7][10].

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode[2][6][7].

Disposal Considerations

Waste material must be treated as hazardous waste. All disposal practices must be in accordance with federal, state, and local regulations. Do not dispose of the chemical down the drain or into the environment[7]. Chemical waste generators are responsible for correctly classifying and labeling waste for collection by an approved waste disposal service[7]. Handle uncleaned, empty containers as you would the product itself.

References

- 1. watsonnoke.com [watsonnoke.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. This compound 96 6361-23-5 [sigmaaldrich.com]

- 4. dcfinechemicals.com [dcfinechemicals.com]

- 5. This compound | C7H4Cl2O | CID 80702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. 2,4-DICHLOROBENZALDEHYDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. fishersci.com [fishersci.com]

- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 12. lobachemie.com [lobachemie.com]

- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

Methodological & Application

Application Notes and Protocols: The Role of 2,5-Dichlorobenzaldehyde in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2,5-Dichlorobenzaldehyde as a key intermediate in the synthesis of two distinct classes of pharmaceuticals: the nootropic agent L-655,708 and a series of potent antimalarial chalcones.

Introduction

This compound is a versatile chemical intermediate employed in the synthesis of a variety of pharmaceutical compounds. Its dichlorinated phenyl ring serves as a crucial building block, imparting specific physicochemical properties to the final active pharmaceutical ingredient (API). This document outlines its application in the synthesis of a selective inverse agonist for the GABA-A receptor α5 subunit and in the development of novel antimalarial agents.

Synthesis of L-655,708: A Selective GABAA Receptor Inverse Agonist

L-655,708 is a nootropic agent that acts as a selective inverse agonist for the α5 subunit of the γ-aminobutyric acid (GABA) type A receptor.[1] This selectivity makes it a valuable research tool for studying the role of the α5 subunit in cognitive processes. The synthesis of L-655,708 involves a multi-step pathway where this compound is a key starting material.

Experimental Protocol: Synthesis of L-655,708 Intermediate

A crucial step in the synthesis of L-655,708 involves the reaction of this compound with other reagents to form the core structure of the final molecule. While the complete step-by-step synthesis from publicly available literature is proprietary, a representative procedure for a key synthetic step is outlined below. The synthesis of related imidazobenzodiazepines often involves the formation of an aldehyde intermediate which is then cyclized.

Reaction Scheme:

References

Application Notes: 2,5-Dichlorobenzaldehyde as a Versatile Intermediate for Dyes and Pigments

Introduction

2,5-Dichlorobenzaldehyde is a key aromatic aldehyde that serves as a valuable and versatile intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and notably, dyes and pigments.[1][2] Its chemical structure, featuring a reactive aldehyde group and two chlorine substituents on the benzene (B151609) ring, allows for diverse synthetic transformations. The aldehyde functionality is a prime site for nucleophilic addition and condensation reactions, while the chloro groups modify the electronic properties and stability of the resulting molecules.[3]

This document provides detailed protocols and application data for utilizing this compound in the synthesis of dye and pigment precursors, focusing on two primary pathways: Knoevenagel condensation for creating styryl-type dyes and precursors, and the synthesis of azo dye intermediates.

Synthetic Pathways and Mechanisms

This compound can be employed to create colored compounds through several key reaction types. The two principal pathways involve either direct condensation at the aldehyde group or its conversion into other functional groups suitable for dye synthesis.

-

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (a -CH2- group flanked by two electron-withdrawing groups).[4] This base-catalyzed reaction is a fundamental method for forming carbon-carbon double bonds and produces α,β-unsaturated compounds, which are often highly colored and serve as dyes themselves or as intermediates for more complex pigments.[5][6]

-

Azo Dye Synthesis: While aldehydes do not directly participate in the standard diazotization-coupling reaction that forms azo dyes, this compound is a precursor to key intermediates. For instance, it can be converted to 2,5-dichloroaniline, which can then be diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes and pigments.[7]

The following diagram illustrates these general synthetic routes.

Caption: General synthetic routes for dyes and pigments.

Experimental Protocols

Protocol 1: Synthesis of 2-((2,5-dichlorobenzylidene)malononitrile) via Knoevenagel Condensation

This protocol describes the synthesis of a styryl-type compound, a common precursor for dyes, via the Knoevenagel condensation of this compound with malononitrile (B47326). The procedure is adapted from established methods for similar substituted benzaldehydes.[4]

Materials:

-

This compound (175.01 g/mol )

-

Malononitrile (66.06 g/mol )

-

Ethanol (anhydrous)

-

Piperidine (catalyst)

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.75 g (10 mmol) of this compound and 0.66 g (10 mmol) of malononitrile in 30 mL of anhydrous ethanol.

-

Catalyst Addition: To the stirred solution, add 2-3 drops of piperidine.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (B1210297) (7:3) eluent. The reaction is typically complete within 2-4 hours. A precipitate may form as the product is generated.

-

Isolation: Once the reaction is complete, cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with 20 mL of cold ethanol, followed by 20 mL of cold distilled water to remove any unreacted starting materials and catalyst.

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Protocol 2: Synthesis of a Bis-Azo Pigment Intermediate (Illustrative)

This protocol outlines the synthesis of a bis-azo pigment using an intermediate derived from a dichlorinated aromatic structure, illustrating the type of reaction where derivatives of this compound would be employed. The starting material here is 3,3'-dichlorobenzidine (B165656), a common component in pigment synthesis.[8][9] A compound like this compound would first need to be converted to an aniline (B41778) derivative for use in such a pathway.

Materials:

-

3,3'-Dichlorobenzidine (253.13 g/mol )

-

Hydrochloric acid (37%)

-

Sodium nitrite (B80452) (NaNO2)

-

Acetoacetanilide (B1666496) (coupling component) (177.19 g/mol )

-

Sodium hydroxide (B78521) (NaOH)

-

Sodium acetate

-

Ice

Procedure (Part A: Tetrazotization):

-

In a 500 mL beaker, prepare a slurry of 2.53 g (10 mmol) of 3,3'-dichlorobenzidine in 50 mL of water and 5 mL of concentrated hydrochloric acid.

-